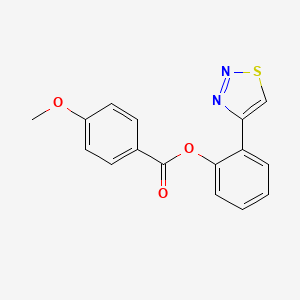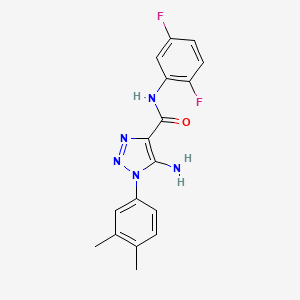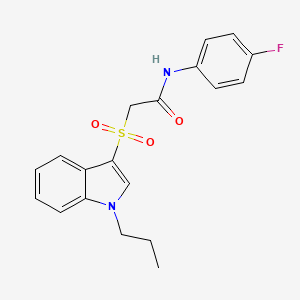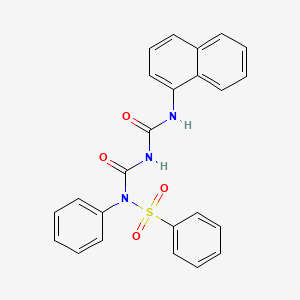![molecular formula C19H14ClF3N4O2 B2722893 N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)benzoyl]urea CAS No. 866042-66-2](/img/structure/B2722893.png)
N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)benzoyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N’-[3-(trifluoromethyl)benzoyl]urea is a synthetic organic compound with a complex structure It features a benzyl group substituted with a chlorine atom and an imidazole ring, as well as a benzoyl group substituted with a trifluoromethyl group
Wirkmechanismus
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Targets of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these actions can vary widely depending on the specific derivative and its structure.
Mode of Action
The mode of action of imidazole derivatives can also vary widely. For example, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can inhibit inflammation or tumor growth .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways. For example, some imidazole derivatives can inhibit the synthesis of certain proteins or nucleic acids, while others can inhibit the activity of certain enzymes .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents , which can affect their absorption, distribution, metabolism, and excretion (ADME) properties. The specific ADME properties can vary widely depending on the specific derivative and its structure.
Result of Action
The result of the action of imidazole derivatives can vary widely. For example, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can inhibit inflammation or tumor growth .
Action Environment
The action of imidazole derivatives can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N’-[3-(trifluoromethyl)benzoyl]urea typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N’-[3-(trifluoromethyl)benzoyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reactions are typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: These reactions often require anhydrous conditions and inert atmospheres to prevent side reactions.
Substitution: Nucleophilic substitution reactions can be carried out in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N’-[3-(trifluoromethyl)benzoyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N’-[3-(trifluoromethyl)benzamide]
- N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N’-[3-(trifluoromethyl)phenyl]urea
- N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N’-[3-(trifluoromethyl)benzyl]urea
Uniqueness
N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N’-[3-(trifluoromethyl)benzoyl]urea is unique due to the presence of both the imidazole and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-[(2-chloro-6-imidazol-1-ylphenyl)methylcarbamoyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N4O2/c20-15-5-2-6-16(27-8-7-24-11-27)14(15)10-25-18(29)26-17(28)12-3-1-4-13(9-12)19(21,22)23/h1-9,11H,10H2,(H2,25,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHCOWKYKLTLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC(=O)NCC2=C(C=CC=C2Cl)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2722811.png)


![3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2722815.png)
![Tert-butyl 3-{[(4-carbamoylpyridin-2-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B2722816.png)
![N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-2,2,2-trifluoroacetamide](/img/structure/B2722820.png)



![N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2722827.png)

![N-[2-(4-sulfamoylphenyl)ethyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2722830.png)

